A Comprehensive Technical Guide to the Physicochemical Properties of Cyproterone Acetate
A Comprehensive Technical Guide to the Physicochemical Properties of Cyproterone Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physicochemical properties of the Cyproterone (B1669671) Acetate (B1210297) (CPA) standard. It includes tabulated quantitative data, detailed experimental methodologies, and visual representations of its biological signaling pathway and a typical analytical workflow.
Introduction
Cyproterone acetate (CPA) is a synthetic steroidal compound renowned for its potent antiandrogenic and progestational activities.[1][2][3] It is a derivative of 17α-hydroxyprogesterone and is structurally classified as a 20-oxo steroid, a 3-oxo-Δ⁴ steroid, and a chlorinated steroid.[1] CPA functions primarily as a competitive antagonist of the androgen receptor (AR), making it effective in the treatment of androgen-dependent conditions such as prostate cancer, severe acne, and hirsutism.[1][2][4] Additionally, its progestogenic properties exert a negative feedback mechanism on the hypothalamo-pituitary axis, suppressing the secretion of luteinizing hormone (LH) and consequently reducing testicular testosterone (B1683101) production.[1][5]
Physicochemical and Pharmacokinetic Properties
The fundamental properties of the Cyproterone Acetate standard are summarized in the tables below, providing a consolidated view of its chemical identity, physical characteristics, and key pharmacokinetic parameters.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | [(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.0²,⁸.0³,⁵.0¹²,¹⁶]octadeca-7,9-dienyl] acetate | [1][6] |
| CAS Number | 427-51-0 | [1][6][7] |
| Molecular Formula | C₂₄H₂₉ClO₄ | [1][3][6][7] |
| Molecular Weight | 416.94 g/mol | [1][3][6][7] |
| Appearance | White to off-white, odorless, crystalline powder/solid. | [5][6][8][9] |
| Purity | ≥98% | [7][10] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source(s) |
| Melting Point | 200-215 °C (Range from various sources) | [1][6][9][11][12] |
| UV/Vis λmax | 280 - 281 nm in Methanol (B129727) | [1][10][13] |
| Optical Rotation | +152° to +157° at 20 °C | [1] |
| Density | ~1.27 g/cm³ | [11] |
| Refractive Index | ~1.582 | [11] |
| Infrared Spectrum | Conforms to standard | [6] |
Table 3: Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | Practically insoluble. | [5][8][9][13][14] |
| Solubility Profile | Very soluble in dichloromethane (B109758) and chloroform; freely soluble in acetone; soluble in methanol and ethanol; sparingly soluble in anhydrous ethanol. | [1][5][8][9][10][13] |
| LogP (Octanol/Water) | 3.6 - 3.96 | [1][2][3] |
| pKa (Strongest Acidic) | 17.83 | [2] |
| pKa (Strongest Basic) | -5.6 | [2] |
Table 4: Pharmacokinetic Parameters
| Property | Value | Source(s) |
| Bioavailability | Almost complete (88-100%) following oral administration. | [1][4] |
| Protein Binding | ~96%, almost exclusively to plasma albumin. | [1][4] |
| Metabolism | Primarily hepatic, via CYP3A4 enzyme, to its active metabolite 15β-hydroxycyproterone acetate. | [1][4] |
| Elimination Half-life | 1.6 - 4.3 days (Oral) | [1][4] |
| Excretion | Approximately 33% via urine and 60% via feces. | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate analysis and quality control of Cyproterone Acetate.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is widely used for the quantification of Cyproterone Acetate in pharmaceutical formulations.[15][16][17]
-
Objective: To determine the purity and concentration of Cyproterone Acetate.
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: A reversed-phase C18 column (e.g., μBondapak C18, 10-μm, 300 × 3.9 mm) is typically used.[16]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water, commonly in a 60:40 ratio.[16][17] The mobile phase should be filtered through a 0.45-μm filter and degassed prior to use.[16]
-
Flow Rate: A typical flow rate is 1.5 mL/min.[16]
-
Detection: UV detection at a wavelength of 214 nm, 254 nm, or 281 nm.[16][17][18]
-
Standard Preparation: A standard solution of Cyproterone Acetate is prepared in the mobile phase at a known concentration (e.g., 100 μg/mL).[16]
-
Sample Preparation: For tablet analysis, a powdered tablet equivalent to a known amount of CPA is dissolved in the mobile phase, sonicated, filtered, and diluted to the appropriate concentration.
-
Quantification: The peak area of the sample is compared to the peak area of the external standard for quantification.[16]
3.2. UV-Vis Spectrophotometry for Identification
This technique is used for qualitative identification and can be employed for quantification.
-
Objective: To confirm the identity of Cyproterone Acetate based on its UV absorption profile.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Procedure:
3.3. Solubility Determination
The solubility of CPA in various solvents has been systematically determined.[19] A common method is the isothermal shake-flask method.
-
Objective: To determine the saturation solubility of Cyproterone Acetate in a specific solvent at a given temperature.
-
Procedure:
-
An excess amount of solid Cyproterone Acetate is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated (e.g., in a constant temperature shaker bath) for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
After equilibration, the suspension is allowed to settle.
-
An aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.45 µm syringe filter) to remove any undissolved solid.
-
The concentration of Cyproterone Acetate in the filtrate is then determined using a validated analytical method, such as HPLC or UV spectrophotometry.
-
Mandatory Visualizations
4.1. Signaling Pathway of Cyproterone Acetate
CPA exerts its therapeutic effects through a dual mechanism of action, which involves direct androgen receptor blockade and indirect reduction of androgen synthesis.
Caption: Mechanism of action for Cyproterone Acetate.
4.2. Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the quality control analysis of Cyproterone Acetate tablets using HPLC.
Caption: HPLC analysis workflow for Cyproterone Acetate.
References
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- 4. Cyproterone acetate - Wikipedia [en.wikipedia.org]
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- 6. assets.thermofisher.com [assets.thermofisher.com]
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- 8. Page loading... [guidechem.com]
- 9. aapharma.ca [aapharma.ca]
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- 11. Cyproterone Acetate CAS 427-51-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. Cyproterone Acetate | 427-51-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 13. Cyproterone acetate | 427-51-0 [chemicalbook.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. HPLC method for the analysis of cyproterone acetate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
